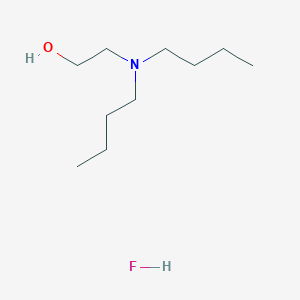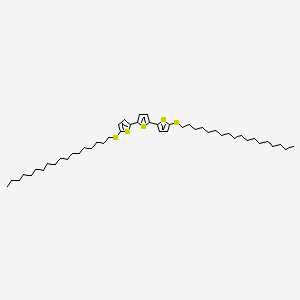![molecular formula C18H17FN2S B14249568 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine CAS No. 365430-80-4](/img/structure/B14249568.png)
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine is a complex organic compound that features a thiazole ring fused with a pyridine ring, substituted with ethyl and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to reduce costs and improve yields. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of less toxic reagents and solvents can be prioritized to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine
- 1-Ethyl-4-ethynylbenzene
- 1-(2-Ethylphenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)piperazin-4-ium chloride
Uniqueness
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine is unique due to the presence of both a thiazole and a pyridine ring, which imparts distinct electronic properties. The fluorine substitution further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
365430-80-4 |
|---|---|
Molekularformel |
C18H17FN2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-ethyl-4-(3-ethylphenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H17FN2S/c1-3-12-6-5-7-13(10-12)17-18(22-16(4-2)21-17)14-8-9-20-15(19)11-14/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
BAQIKZMJSAVCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C2=C(SC(=N2)CC)C3=CC(=NC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)


![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)

![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)

![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)


